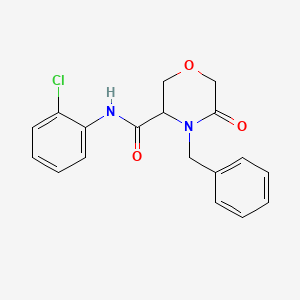

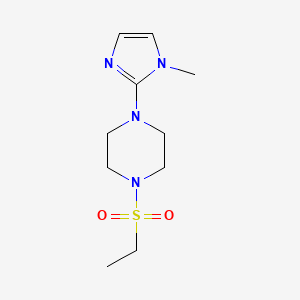

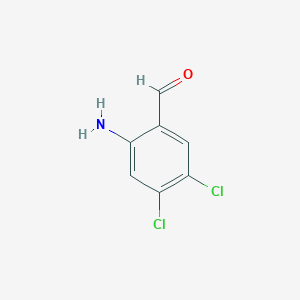

4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide, also known as BNTX, is a potent and selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous systems, and they play a role in pain modulation, stress response, and addiction. BNTX has been widely used in scientific research as a tool to understand the physiological and biochemical effects of KOR activation and inhibition.

Scientific Research Applications

Synthesis and Material Applications

Polyamide Synthesis : The synthesis of ortho-linked polyamides utilizing bis(ether-carboxylic acid) or bis(ether amine) derived from compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide has been explored. These polyamides show high thermal stability, good solubility in polar solvents, and can form transparent, flexible films, making them useful in various material science applications (Hsiao, Yang, & Chen, 2000).

Polyimide Membrane Development : Polyimide membranes derived from compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have been synthesized for applications like ethanol dehydration via pervaporation. These membranes offer high thermal stability and good performance, relevant in industrial separation processes (Xu & Wang, 2015).

Photographic and Photochemical Studies

Photochemical Reactions : Compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have been used in photochemical studies to synthesize new compounds through dehydrocyclization reactions, showcasing their role in photochemical synthesis and material development (Karminski-Zamola & Bajić, 1989).

Graft Polymerization : Utilizing immobilized benzophenone as a photo-initiator, graft polymerization of compounds like acrylamide on cellulose has been explored. This research indicates potential applications in creating functional textiles with enhanced properties (Hong, Liu, & Sun, 2009).

Antimicrobial and Biological Activities

Antimicrobial Properties : Certain derivatives of compounds similar to 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have shown promising antimicrobial activities. This highlights their potential in developing new antimicrobial agents with specific focus on combating biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Docking Studies : Research involving docking studies of derivatives of 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide has provided insights into their potential biological activities. These studies are critical in drug discovery and understanding the interaction of these compounds with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystallography and Structural Analysis

- Crystal Structure Analysis : The crystal structures of compounds like 4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide have been extensively studied. These analyses provide valuable information on their molecular geometry, which is crucial in understanding their chemical properties and potential applications (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

properties

IUPAC Name |

4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-14-8-4-5-9-15(14)20-18(23)16-11-24-12-17(22)21(16)10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXISGNZBRRJDQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(2-chlorophenyl)-5-oxomorpholine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

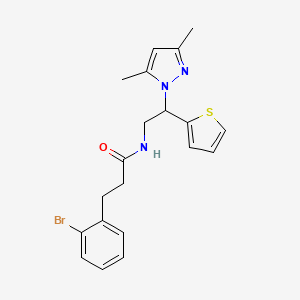

![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)

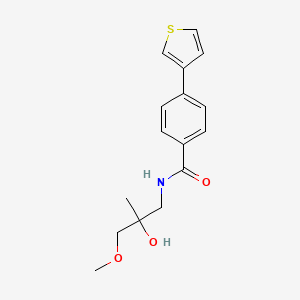

![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)

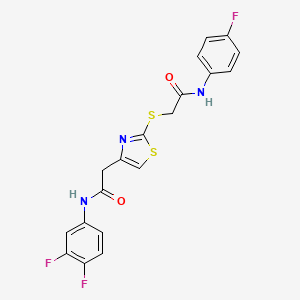

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)